4-[5-(Oxiran-2-yl)furan-2-yl]morpholine
Description
Properties
IUPAC Name |
4-[5-(oxiran-2-yl)furan-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-2-10(11-3-5-12-6-4-11)14-8(1)9-7-13-9/h1-2,9H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVUBYVUWJHPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Oxiran-2-yl)furan-2-yl]morpholine typically involves the reaction of furan derivatives with epoxides under controlled conditions. One common method is the reaction of 5-(chloromethyl)furan-2-carbaldehyde with morpholine in the presence of a base, followed by epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Oxiran-2-yl)furan-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.
Substitution: The epoxide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-[5-(Oxiran-2-yl)furan-2-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and resins due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of 4-[5-(Oxiran-2-yl)furan-2-yl]morpholine involves the interaction of its functional groups with biological targets. The epoxide group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The furan ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-[5-(Oxiran-2-yl)thiophen-2-yl]morpholine: Similar structure but with a thiophene ring instead of a furan ring.
4-[5-(Oxiran-2-yl)pyridin-2-yl]morpholine: Contains a pyridine ring instead of a furan ring.
Uniqueness
4-[5-(Oxiran-2-yl)furan-2-yl]morpholine is unique due to the combination of the furan ring and the epoxide group, which imparts distinct reactivity and potential for diverse applications. The presence of the morpholine ring also enhances its solubility and bioavailability .
Q & A
Q. Critical factors :
- Oxidation control : Over-oxidation of the furan ring can lead to side products like furanones .
- Temperature : Epoxidation is exothermic; maintaining 0–5°C improves selectivity.
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require rigorous drying to avoid hydrolysis.
How can structural characterization of this compound be effectively performed using spectroscopic methods?
Basic
Comprehensive characterization requires a multi-technique approach:
- 1H/13C NMR :
- The oxiran protons appear as doublets of doublets (δ 3.5–4.0 ppm) due to coupling with adjacent furan protons. Morpholine protons resonate as a multiplet (δ 3.6–3.8 ppm) .
- 13C NMR confirms the epoxide (C-O-C) at ~50–60 ppm and furan carbons at 110–150 ppm .
- Mass spectrometry (HRMS) : Exact mass analysis (e.g., ESI-TOF) validates molecular formula (C₁₁H₁₃NO₃: calc. 207.0895) .
- X-ray crystallography : Resolves stereochemistry and confirms epoxide ring geometry (if crystals are obtainable) .
Q. Advanced :
- 2D NMR (COSY, HSQC) : Maps proton-proton correlations and assigns quaternary carbons.
- IR spectroscopy : Identifies C-O-C stretching (epoxide, 1250–950 cm⁻¹) and morpholine N-H bending (if present) .
What strategies are employed to resolve contradictions in biological activity data for morpholine-furan derivatives?
Advanced
Discrepancies in activity data (e.g., antimicrobial potency) arise from structural variations or assay conditions. Mitigation strategies include:
- Standardized assays : Replicate studies using CLSI/MIC guidelines with control strains (e.g., S. aureus ATCC 25923) .
- Structure-activity relationship (SAR) analysis : Compare derivatives (e.g., substituents on the aryl group in 4-(5-aryl-furan-2-yl)morpholines) to identify critical functional groups .
- Example: Electron-withdrawing groups (e.g., -NO₂) on the aryl ring enhance antimicrobial activity by 2–4 fold .
- Statistical validation : Use ANOVA or Student’s t-test to assess significance (p < 0.05) across triplicate experiments.
How can computational methods aid in predicting the reactivity or biological targets of this compound?
Q. Advanced
- Docking studies : Molecular docking (AutoDock Vina) predicts binding affinities to targets like bacterial enoyl-ACP reductase (FabI) or fungal CYP51 .
- QSAR modeling : Correlate electronic descriptors (HOMO/LUMO, logP) with bioactivity. For morpholine-furan derivatives, higher logP (2.5–3.5) correlates with membrane permeability .
- DFT calculations : Optimize epoxide ring geometry and assess ring-opening energetics (e.g., nucleophilic attack by thiols in biological systems) .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Q. Advanced
- Reaction scalability : Batch oxidation (epoxidation) may require transition to flow chemistry for better heat management and safety .
- Purification bottlenecks : Replace column chromatography with countercurrent distribution or crystallization (solvent screening via Hansen solubility parameters).
- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for impurities (<0.1% residual solvents like DCM) .
How does the oxiran (epoxide) group influence the chemical reactivity and biological activity of this compound compared to other morpholine-furan derivatives?
Q. Advanced
- Reactivity : The epoxide undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols), enabling prodrug design or covalent binding to biological targets .
- Bioactivity :
- Antimicrobial : Epoxide-containing derivatives show 10–20% higher activity against Gram-negative bacteria vs. non-epoxidated analogs, likely due to enhanced membrane disruption .
- Cytotoxicity : Epoxides may increase reactivity with cellular thiols (e.g., glutathione), requiring careful toxicity profiling .
What are the key considerations in designing derivatives of this compound to enhance target selectivity in enzyme inhibition studies?
Q. Advanced
- Substituent effects : Introduce steric bulk (e.g., tert-butyl) near the epoxide to limit off-target interactions.
- Stereochemistry : Enantioselective synthesis (e.g., Sharpless epoxidation) to isolate (R)- or (S)-epoxide forms, which may exhibit differential binding .
- Prodrug strategies : Mask the epoxide with labile groups (e.g., acetals) for targeted release in acidic environments (e.g., bacterial phagosomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
